2,4-Dibromoestradiol's Equipotent Estrogen 2-Hydroxylase Inhibition Compared to 2- and 4-Bromoestradiol
In a direct head-to-head comparison within MCF-7 human breast cancer cell cultures, 2,4-dibromoestradiol exhibited an ED50 of approximately 1 μM for the inhibition of estrogen 2-hydroxylase, an activity equipotent to that of both 2-bromoestradiol and 4-bromoestradiol under identical conditions [1].
| Evidence Dimension | Inhibition of estrogen 2-hydroxylase (ED50) |
|---|---|
| Target Compound Data | ED50 ≈ 1 μM |
| Comparator Or Baseline | 2-Bromoestradiol: ED50 ≈ 1 μM; 4-Bromoestradiol: ED50 ≈ 1 μM |
| Quantified Difference | Equipotent |
| Conditions | MCF-7 human mammary carcinoma cell culture, 48-hour treatment |
Why This Matters
This demonstrates that while the 2,4-dibromo derivative is equally potent as its mono-bromo analogs in this specific assay, its unique metabolic profile (see other evidence) makes it a non-interchangeable tool for studying downstream effects of estrogen metabolism blockade.
- [1] Brueggemeier, R. W., Katlic, N. E., Palmer, C. W., & Stevens, J. M. (1989). Catechol estrogen formation in MCF-7 cell culture and effects of bromoestrogen inhibitors. Molecular and Cellular Endocrinology, 64(2), 161–167. https://doi.org/10.1016/0303-7207(89)90142-1 View Source
